molecular formula C12H16N2O2 B1394786 N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220020-40-5

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B1394786
CAS RN: 1220020-40-5
M. Wt: 220.27 g/mol
InChI Key: GXAJOKVPEUZHTG-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide (APT) is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .

Scientific Research Applications

Drug Discovery and Development

APT has shown promise in the field of drug discovery . Its structure is conducive to good permeability in cells and moderate aqueous solubility, which are desirable properties in pharmacokinetics . The compound’s ability to cross cell membranes efficiently makes it a potential candidate for the development of new medications.

Synthesis of Heterocyclic Compounds

The 2H-pyran ring system of APT is a key structural motif in many natural products. Advances in the synthesis of 2H-pyrans have highlighted the importance of such compounds in constructing complex natural product-like structures . APT could serve as a precursor or intermediate in the synthesis of various heterocyclic compounds.

Biological Activity Profiling

Due to its heterocyclic nature, APT may exhibit a range of biological activities. Research into similar compounds has revealed a broad spectrum of biological effects, making APT a compound of interest for biological activity profiling .

Chemical Biology

APT’s potential for selective inhibition makes it a valuable tool in chemical biology . It can be used to study biological processes by selectively inhibiting certain enzymes or receptors within cells .

properties

IUPAC Name

N-(3-aminophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAJOKVPEUZHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228670
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

CAS RN

1220020-40-5
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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